molecular formula C12H26N4O3 B1675808 Lysyllysine CAS No. 13184-13-9

Lysyllysine

Cat. No.: B1675808
CAS No.: 13184-13-9
M. Wt: 274.36 g/mol
InChI Key: NVGBPTNZLWRQSY-UWVGGRQHSA-N
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Description

Lysyllysine, also known as Lys-Lys or Dilysine, is a dipeptide consisting of two lysine residues . It is used in studies of prebiotically relevant Salt-Induced Peptide Formation (SIPF) and for physical chemical analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H26N4O3 · 2HCl . The SMILES string representation is Cl.NCCCCC(N)C(=O)NC(CCCCN)C(O)=O .


Physical and Chemical Properties Analysis

This compound is a white powder with an assay of ≥98% (TLC). It is used in peptide synthesis and should be stored at −20°C .

Scientific Research Applications

1. Role in Collagen Synthesis and Modification

  • Lysyl Hydroxylase Research: Research on lysyl hydroxylase (LH) has shown its crucial role in the hydroxylation of lysine residues in collagen, which is essential for collagen maturation in connective tissues. Studies have developed methods to assay LH activity, providing insights into collagen biosynthesis (Cudic et al., 2008).

2. Therapeutic Potential in Fibrosis and Cancer

  • Lysyl Oxidase Isoforms: Investigations into lysyl oxidase, which oxidizes lysine residues in collagen and elastin, have uncovered its involvement in angiogenesis, cell proliferation, and differentiation. Dysregulation of this enzyme is linked to pathologies like fibrosis and cancer, suggesting potential therapeutic targets (Trackman, 2016).

3. Biomedical Applications of Polylysine

  • ε-Polylysine and Dendrigraft Poly-L-lysine: These polylysine classes have broad applications in drug discovery, including drug delivery, gene carriers, diagnostic imaging, and cancer therapies. Despite challenges, their development holds promise for diverse biomedical applications (Shi et al., 2015).

4. Understanding Lysyl Hydroxylase Isoenzymes

  • Characterization of Lysyl Hydroxylase Isoenzymes: Research has focused on understanding the function of different isoenzymes of lysyl hydroxylase, essential for collagen synthesis. Such studies contribute to a deeper understanding of tissue formation and potential disease mechanisms (Rautavuoma et al., 2002).

5. Medical Applications of ε-Polylysine

  • Use in Drug Delivery: ε-Polylysine, due to its biocompatibility and non-toxic nature, has been explored for applications in drug delivery systems, providing an alternative to synthetic polylysine (Shukla et al., 2012).

6. Advanced Drug Delivery Systems

  • Lysine-Based Delivery Platforms: Polylysine and lysine-integrated materials are emerging as effective drug delivery systems. Their cationic nature facilitates cellular internalization and has been modified to be responsive to various stimuli, enhancing therapeutic delivery (Manouchehri et al., 2021).

Safety and Hazards

Lysyllysine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

While specific future directions for Lysyllysine research are not mentioned in the search results, the field of protein engineering and directed evolution is a promising area for future research .

Mechanism of Action

Target of Action

Lysyllysine, also known as Lys-Lys, is a dipeptide composed of two lysine residues It’s known that lysine, the building block of lys-lys, plays a crucial role in protein synthesis . Therefore, it can be inferred that Lys-Lys may interact with proteins or enzymes involved in various biological processes.

Mode of Action

It’s known that lysine, a component of lys-lys, acts as a site for hydrogen binding and a general base in catalysis . This suggests that Lys-Lys might interact with its targets in a similar manner, possibly influencing the structure and function of proteins or enzymes it interacts with.

Biochemical Pathways

Lysine, a component of Lys-Lys, is involved in several biochemical pathways. It is an essential amino acid required for the biosynthesis of proteins . Lysine biosynthesis occurs through two different anabolic routes: the diaminopimelic acid pathway (DAP) and the α-aminoadipic acid route (AAA) . As Lys-Lys is composed of two lysine residues, it’s plausible that these pathways could be relevant to its metabolism.

Pharmacokinetics

As a dipeptide, lys-lys is likely to be absorbed and distributed in the body following ingestion, metabolized by enzymatic processes, and excreted through the kidneys .

Result of Action

Given that lysine, a component of lys-lys, is involved in protein synthesis , it can be inferred that Lys-Lys might influence protein structure and function, potentially affecting various cellular processes.

Biochemical Analysis

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGBPTNZLWRQSY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927364
Record name N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13184-13-9
Record name Dilysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13184-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TER1JROC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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